molecular formula C18H22N4O3S B2618941 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-77-9

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2618941
CAS No.: 940999-77-9
M. Wt: 374.46
InChI Key: XSEQNBTUWFJHJM-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a synthetic small molecule based on the 1,3-oxazole scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications and is not intended for diagnostic or therapeutic use. The 1,3-oxazole ring is a privileged structure found in numerous bioactive molecules and natural products, many of which exhibit a broad spectrum of potent pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The specific molecular architecture of this compound, which incorporates an azepane-sulfonyl group and a dimethylamino side chain, suggests its potential as a valuable intermediate or target molecule in the development of novel antimicrobial agents . Research into analogous 1,3-oxazole derivatives has demonstrated promising activity against Gram-positive bacterial strains and Candida albicans, highlighting the potential of this chemical class in addressing the urgent global challenge of antimicrobial resistance . Furthermore, the structural features of this compound make it a candidate for use in materials science research, particularly in the development of advanced organic materials . This product is supplied with a guaranteed high level of purity and is strictly for Research Use Only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEQNBTUWFJHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

  • Formation of the Azepane-1-sulfonyl Intermediate: : The synthesis begins with the preparation of the azepane-1-sulfonyl intermediate. This can be achieved by reacting azepane with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Coupling with Phenyl Ring: : The azepane-1-sulfonyl intermediate is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., bromine or iodine) through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires a palladium catalyst, a base, and a solvent like toluene or DMF.

  • Formation of the Oxazole Ring: : The next step involves the formation of the oxazole ring. This can be achieved by cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile under acidic or basic conditions.

  • Introduction of the Dimethylamino Group: : Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the oxazole intermediate with dimethylamine in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the nitrile group, potentially leading to the formation of amines or amides.

    Substitution: The phenyl ring and the oxazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution on the phenyl ring can be achieved using reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4). Nucleophilic substitution on the oxazole ring can be carried out using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits a range of pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[4-(azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Analgesic and Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit analgesic and anti-inflammatory properties. Oxazoles are known to interact with pain pathways and inflammation mediators, making them candidates for further development as pain relief medications .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Research on related oxazole derivatives has shown promising results in inhibiting cancer cell proliferation in vitro, indicating that this compound may also possess similar properties .

Case Study 1: Analgesic Activity

A study assessed the analgesic effects of several oxazole derivatives, including compounds structurally related to this compound. Results indicated significant pain reduction in animal models compared to standard analgesics like aspirin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar oxazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition of bacterial growth, supporting the potential application of these compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Core Heterocycle and Functional Group Variations

Compound Name Core Structure Key Substituents Notable Features
2-[4-(Azepane-1-Sulfonyl)Phenyl]-5-(Dimethylamino)-1,3-Oxazole-4-Carbonitrile 1,3-Oxazole 4-CN, 5-NMe₂, 2-[4-(azepane-SO₂)-Ph] Azepane sulfonyl enhances lipophilicity; dimethylamino aids solubility .
4-(4-(Dimethylamino)Benzylidene)-2-Phenyl-1,3-Oxazol-5(4H)-one () 1,3-Oxazol-5-one 4-Benzylidene (NMe₂-Ph), 2-Ph Oxazolone ring increases electrophilicity; conjugated system may impact UV/Vis properties .
4-Benzyl-1,3-Oxazole Derivatives with 4-(4-Bromo/C6H4-SO₂)Ph () 1,3-Oxazole 4-Benzyl, 2-[4-(sulfonylaryl)-Ph] Sulfonylaryl groups improve metabolic stability; bromo substituents enhance halogen bonding .
2-(4-Methylphenyl)-5-[2-(Methylsulfanyl)Ph]-1,3,4-Oxadiazole () 1,3,4-Oxadiazole 2-(4-Me-Ph), 5-(MeS-Ph) Oxadiazole core offers π-stacking potential; methylsulfanyl group increases hydrophobicity .

Key Research Findings and Hypotheses

Conformational Flexibility : The azepane ring’s seven-membered structure may allow better adaptation to binding pockets compared to rigid aromatic substituents in analogs like ’s benzylidene group .

Synthetic Accessibility : The target compound’s carbonitrile group may facilitate further derivatization via nucleophilic substitution, a strategy less feasible in oxazolone derivatives () due to ring strain .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • An oxazole ring , which contributes to its biological activity.
  • A sulfonyl group linked to an azepane moiety, enhancing its pharmacological profile.
  • A dimethylamino group , which may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that oxazole derivatives exhibit significant anticancer activity. For instance, related compounds have shown the ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and PARP cleavage. A study on a similar oxazole derivative reported an EC50 of 270 nM and a GI50 of 229 nM against human colorectal DLD-1 cells, demonstrating substantial tumor growth inhibition in xenograft models .

Anti-inflammatory Effects

Compounds within the oxazole class have been evaluated for their anti-inflammatory properties. The sulfonyl group in this compound is known to enhance anti-inflammatory activity, similar to established drugs like celecoxib. In experimental models, derivatives have demonstrated significant inhibition of inflammatory responses, including paw edema in rats .

Analgesic Activity

The analgesic effects of oxazole derivatives have been assessed using various pharmacological tests. In studies involving writhing tests and hot plate assays, compounds with similar structures exhibited notable analgesic effects. The low toxicity profile observed in acute toxicity studies further supports their potential therapeutic use .

Case Studies and Research Findings

StudyCompoundActivityFindings
2-phenyl-oxazole derivativesAnticancerInduced apoptosis with EC50 = 270 nM
Oxazol-5(4H)-onesAnti-inflammatorySignificant reduction in paw edema; low toxicity
Various oxazolesAnalgesicEffective in writhing and hot plate tests; minimal side effects

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer studies.
  • Receptor Interaction : The dimethylamino group may facilitate binding to specific receptors involved in pain and inflammation modulation.

Q & A

Q. What synthetic strategies are employed to prepare 2-[4-(azepane-1-sulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile?

The compound is synthesized via a multi-step route involving:

  • Cyclization : Formation of the oxazole core through condensation of nitrile-containing precursors under acidic conditions .
  • Sulfonylation : Introduction of the azepane-sulfonyl group via nucleophilic substitution or coupling reactions, often using sulfonyl chlorides .
  • Functionalization : Installation of the dimethylamino group via alkylation or amination reactions . Characterization typically employs NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How is the structural identity of this compound validated in experimental settings?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and electronic environments .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): For unambiguous determination of crystal packing and stereochemistry .

Q. What preliminary biological assays are used to evaluate its cytotoxicity or bioactivity?

Standard protocols include:

  • MTT/Proliferation Assays : Screening against cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition Studies : Testing affinity for targets like kinases or sulfotransferases, using fluorescence-based or radiometric assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulates binding modes with proteins (e.g., sulfotransferases) to guide SAR studies .
  • MD Simulations : Evaluates stability of ligand-receptor complexes over time .

Q. How do structural modifications (e.g., sulfonyl group substitution) influence biological activity?

  • SAR Studies : Systematic replacement of the azepane-sulfonyl group with smaller/larger substituents (e.g., piperidine, morpholine) reveals steric and electronic requirements for target engagement .
  • Comparative Cytotoxicity : Analogues with electron-withdrawing groups on the phenyl ring show enhanced activity in some cancer models but reduced solubility .

Q. How should researchers address contradictions in cytotoxicity data across studies?

  • Experimental Variables : Control for differences in cell line origins, culture conditions, and assay protocols .
  • Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis markers, flow cytometry) .
  • Statistical Design of Experiments (DoE) : Optimize assay conditions using factorial designs to minimize variability .

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Enzyme Inhibition : The sulfonyl group may act as a hydrogen-bond acceptor in enzyme active sites (e.g., carbonic anhydrase) .
  • Cellular Uptake : LogP calculations and fluorescence tagging studies suggest moderate membrane permeability .

Q. How can synthetic yields be optimized for scale-up?

  • Combinatorial Chemistry : Parallel synthesis of intermediates to identify high-yielding reaction conditions .
  • Catalysis Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling steps to reduce byproducts .

Q. What stability and degradation profiles are critical for long-term storage?

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to identify degradants .
  • Lyophilization : Improve stability by formulating as a lyophilized powder under inert atmospheres .

Q. What therapeutic potential is suggested by its structural analogs?

  • Anticancer Agents : Analogues with similar sulfonamide-oxazole scaffolds show activity against tyrosine kinase-driven tumors .
  • Antimicrobials : Derivatives with halogen substituents exhibit biofilm disruption in Gram-positive bacteria .

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